molecular formula C6H8N2 B169954 1-Cyclopropyl-1H-imidazole CAS No. 135207-17-9

1-Cyclopropyl-1H-imidazole

Cat. No.: B169954
CAS No.: 135207-17-9
M. Wt: 108.14 g/mol
InChI Key: LMUSCNPAUSJVDG-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-imidazole is a useful research compound. Its molecular formula is C6H8N2 and its molecular weight is 108.14 g/mol. The purity is usually 95%.
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Biological Activity

1-Cyclopropyl-1H-imidazole, a derivative of the imidazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by its five-membered heterocyclic ring containing two nitrogen atoms, with a cyclopropyl group attached to the imidazole structure. Its molecular formula is C6H8N2C_6H_8N_2, with a molar mass of approximately 108.14 g/mol. The unique structure contributes to its solubility in polar solvents, enhancing its bioavailability for various applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and proteins. The imidazole ring facilitates hydrogen bonding and π-π interactions, while the cyclopropyl group influences steric and electronic properties, enhancing binding affinity.

Key Mechanisms:

  • Enzyme Inhibition : The compound can form covalent bonds with nucleophilic residues in enzyme active sites, potentially inhibiting their activity.
  • Interaction with Biological Pathways : It plays a role in several biochemical pathways, similar to other imidazole derivatives, which are known to influence processes such as inflammation and cellular signaling .

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. For example, derivatives of imidazole have demonstrated zones of inhibition comparable to established antibiotics .
  • Antitumor Activity : Some derivatives have been evaluated for their potential as anticancer agents. The ability of imidazole compounds to inhibit tumor cell growth has been linked to their effect on cellular signaling pathways involved in proliferation and apoptosis .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Antidiabetic Properties : Some research highlights the potential of imidazole derivatives in managing diabetes through mechanisms involving glucose metabolism regulation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antibacterial Evaluation :
    • A study evaluated various imidazole derivatives against E. coli and Pseudomonas aeruginosa, revealing that certain compounds exhibited strong antimicrobial activity, with zones of inhibition ranging from 15 mm to 32 mm depending on the derivative tested (Table 1) .
    CompoundZone of Inhibition (mm)
    5a15
    5b11
    5c20
    Streptomycin (control)28
  • Antitumor Studies :
    • Another investigation focused on the cytotoxic effects of imidazole derivatives in human cancer cell lines. Results indicated that certain derivatives significantly reduced cell viability compared to controls .
  • Anti-inflammatory Research :
    • A recent study assessed the anti-inflammatory effects of selected imidazole compounds in vitro, demonstrating a reduction in pro-inflammatory cytokines when treated with these compounds.

Properties

IUPAC Name

1-cyclopropylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-2-6(1)8-4-3-7-5-8/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUSCNPAUSJVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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